3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17719474
Molecular Formula: C14H12BrFN2O2
Molecular Weight: 339.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrFN2O2 |
|---|---|
| Molecular Weight | 339.16 g/mol |
| IUPAC Name | 3-[1-(3-bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C14H12BrFN2O2/c15-10-4-1-5-11(13(10)16)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2 |
| Standard InChI Key | WXIGJAPLNRMHBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)N(C1)C2=C(C(=CC=C2)Br)F)C(=O)CC#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (molecular formula: C₁₄H₁₂BrFN₂O₂; molecular weight: 339.16 g/mol) features a piperidin-2-one ring substituted at the 3-position with a 3-bromo-2-fluorophenyl group and a β-ketonitrile moiety. The nitrile group (-C≡N) at the β-position relative to the ketone enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in enzymes. The bromine and fluorine atoms on the phenyl ring contribute to steric and electronic effects, influencing binding affinity and metabolic stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrFN₂O₂ |
| Molecular Weight | 339.16 g/mol |
| SMILES Notation | O=C(C#N)C(C1CCN(C2=C(F)C=CC=C2Br)C1=O)C |
| Topological Polar Surface Area | 58.56 Ų |
| Log P (Consensus) | 2.8 |
Stereochemical Considerations
The piperidinone ring introduces chirality at the 3-position, with the absolute configuration (R or S) significantly affecting biological activity. Asymmetric synthesis methods, such as rhodium-catalyzed hydrogenation using chiral bisphosphine ligands (e.g., BoPhoz or PhanePhos), have been employed to produce enantiomerically enriched forms . For instance, [Rh(R-Xyl-PhanePhos)(COD)]OTf in butan-1-ol at 50°C under hydrogen pressure yields the (2R,3S)-enantiomer with 94% conversion and 45% diastereomeric excess .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically begins with the preparation of the piperidinone intermediate via cyclization of δ-amino ketones. A representative route involves:
-
Friedel-Crafts Acylation: Introducing the 3-bromo-2-fluorophenyl group to a γ-keto ester.
-
Reductive Amination: Forming the piperidinone ring using sodium cyanoborohydride.
-
Nitrile Formation: Treating the β-keto ester with trimethylsilyl cyanide (TMSCN) under acidic conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → rt | 78% |
| Reductive Amination | NaBH₃CN, MeOH, pH 4.5 | 65% |
| Cyanidation | TMSCN, TFA, CH₃CN, 40°C | 82% |
Enantioselective Approaches
Chiral resolution remains critical for pharmacological efficacy. Catalytic asymmetric hydrogenation using [Rh(S-MeOXyl-PhanePhos)(NBD)]BF₄ achieves 100% conversion and 56% d.e. for the (2R,3S)-enantiomer . Solvent polarity significantly impacts stereoselectivity; polar aprotic solvents like THF favor higher enantiomeric excess compared to alcohols .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (0.176 mg/mL) due to its balanced lipophilicity (Log P = 2.8). The nitrile and ketone groups enhance polarity, while the halogenated aryl ring contributes to hydrophobic interactions.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Aqueous Solubility | 0.176 mg/mL |
| Log P (iLOGP) | 2.95 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Metabolic Stability
In vitro studies using human liver microsomes indicate moderate stability (t₁/₂ = 2.4 h), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme. The fluorine atom mitigates oxidative degradation at the phenyl ring .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a reversible inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. Half-maximal inhibitory concentration (IC₅₀) values of 38 nM were reported in HEK-293 cells expressing human 11β-HSD1 . This inhibition reduces intracellular cortisol levels, suggesting therapeutic potential in type 2 diabetes and metabolic syndrome.
Anti-Inflammatory Effects
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) levels by 62% and 58%, respectively . The mechanism involves suppression of NF-κB signaling via IκB kinase (IKK) inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume